Meldonium dihydrate Meldonium dihydrate Mildronate is an inhibitor of biosynthesis of L-carnitine by gamma-butyrobetaine (GBB) hydroxylase and as a competitive inhibitor of renal carnitine reabsorption.Mildronate (40 μM) inhibits the reaction of γ-butyrobetaine hydroxylase with γ-butyrobetaine with Km and Vmax of 36.8 μM and 0.08 nmol/min/mg protein, respectively.Mildronate administered orally to rats for 10 days (150 mg/kg) elicits a reduction in myocardial free camitine and long-chain acyl carnitine content by 63.7 and 74.3%, respectively. Mildronate treatment (100 mg/kg, orally) subsequent administration of isoproterenol results in a reduction in free camitine concentration by 48.7% in comparison with the rats receiving isoproterenol. A prior administration of Mildronate effectively protects the myocardium from isoproterenol-induced variations in the content of ATP and myocardial energy charge, as well as preventing a rise in creatine phosphokinase and lactic dehydrogenase activity.
Brand Name: Vulcanchem
CAS No.: 86426-17-7
VCID: VC0000580
InChI: InChI=1S/C6H14N2O2.2H2O/c1-8(2,3)7-5-4-6(9)10;;/h7H,4-5H2,1-3H3;2*1H2
SMILES: C[N+](C)(C)NCCC(=O)[O-].O.O
Molecular Formula: C6H18N2O4
Molecular Weight: 182.22 g/mol

Meldonium dihydrate

CAS No.: 86426-17-7

APIs

VCID: VC0000580

Molecular Formula: C6H18N2O4

Molecular Weight: 182.22 g/mol

Meldonium dihydrate - 86426-17-7

CAS No. 86426-17-7
Product Name Meldonium dihydrate
Molecular Formula C6H18N2O4
Molecular Weight 182.22 g/mol
IUPAC Name 3-[(trimethylazaniumyl)amino]propanoate;dihydrate
Standard InChI InChI=1S/C6H14N2O2.2H2O/c1-8(2,3)7-5-4-6(9)10;;/h7H,4-5H2,1-3H3;2*1H2
Standard InChIKey JFWLFLLRLZSBRA-UHFFFAOYSA-N
SMILES C[N+](C)(C)NCCC(=O)[O-].O.O
Canonical SMILES C[N+](C)(C)NCCC(=O)[O-].O.O
Appearance Assay:≥98%A crystalline solid
Description Mildronate is an inhibitor of biosynthesis of L-carnitine by gamma-butyrobetaine (GBB) hydroxylase and as a competitive inhibitor of renal carnitine reabsorption.Mildronate (40 μM) inhibits the reaction of γ-butyrobetaine hydroxylase with γ-butyrobetaine with Km and Vmax of 36.8 μM and 0.08 nmol/min/mg protein, respectively.Mildronate administered orally to rats for 10 days (150 mg/kg) elicits a reduction in myocardial free camitine and long-chain acyl carnitine content by 63.7 and 74.3%, respectively. Mildronate treatment (100 mg/kg, orally) subsequent administration of isoproterenol results in a reduction in free camitine concentration by 48.7% in comparison with the rats receiving isoproterenol. A prior administration of Mildronate effectively protects the myocardium from isoproterenol-induced variations in the content of ATP and myocardial energy charge, as well as preventing a rise in creatine phosphokinase and lactic dehydrogenase activity.
Synonyms 3-(2,2,2-trimethylhydrazine)propionate
3-(2,2,2-trimethylhydrazinium)propionate
3-TMHP
meldonium
MET-88
mildronat
mildronate
mindronate
N-trimethylhydrazine-3-propionate
Q-4224-IOS
Quaterin
trimethylhydraziniumpropionate
Vasonat
PubChem Compound 6918082
Last Modified Nov 11 2021
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